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molecular formula C12H16N2O3 B8613078 1-(3-Methoxy-4-nitrobenzyl)pyrrolidine

1-(3-Methoxy-4-nitrobenzyl)pyrrolidine

Cat. No. B8613078
M. Wt: 236.27 g/mol
InChI Key: HFZVWVBMICQOBI-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

10% Pd on carbon (12 mg, 0.866 mmol) was added to a solution of 1-(3-methoxy-4-nitrobenzyl)pyrrolidine (Preparation 105, 180 mg, 0.76 mmol) in EtOH (3 mL). The reaction mixture was degassed and then stirred for 1 hour at room temperature under an atmosphere of hydrogen. The reaction was filtered on a pad of Celite and the filtrate was concentrated under reduced pressure. The residue was purified on silica gel column chromatography eluting with 5% methanol in dichloromethane to afford the title compound as a colourless oil (0.12 g, 76.3%). 1H-NMR (500 MHz, CDCl3): δ 1.79 (t, J=6.7 Hz, 4H), 2.5 (t, J=6.7 Hz, 4H), 3.53 (s, 2H), 3.75 (s, br, 2H), 3.86 (s, 3H), 6.65 (d, J=9.3 Hz, 1H), 6.72 (d, J=9.3 Hz, 1H), 6.81 (d, J=1.5 Hz, 1H).
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
12 mg
Type
catalyst
Reaction Step One
Yield
76.3%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:12]=[CH:13][C:14]=1[N+:15]([O-])=O)[CH2:6][N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1>CCO.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:6][N:7]2[CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:12]=[CH:13][C:14]=1[NH2:15]

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
COC=1C=C(CN2CCCC2)C=CC1[N+](=O)[O-]
Name
Quantity
3 mL
Type
solvent
Smiles
CCO
Name
Quantity
12 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at room temperature under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
FILTRATION
Type
FILTRATION
Details
The reaction was filtered on a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel column chromatography
WASH
Type
WASH
Details
eluting with 5% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(N)C=CC(=C1)CN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 76.3%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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